(2-Phenylamino-thiazol-4-yl)-methanol
Overview
Description
(2-Phenylamino-thiazol-4-yl)-methanol is a compound that belongs to the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Thiazole derivatives have been extensively studied due to their potential therapeutic properties, including antimicrobial, antitumor, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2-Phenylamino-thiazol-4-yl)-methanol involves the reaction of ethyl-4-chloroacetoacetate with phenylthiourea under specific conditions. This one-pot, three-component synthesis is facilitated by the use of various catalysts and solvents to optimize yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves scalable methods that ensure high efficiency and cost-effectiveness. These methods typically employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
(2-Phenylamino-thiazol-4-yl)-methanol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
(2-Phenylamino-thiazol-4-yl)-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2-Phenylamino-thiazol-4-yl)-methanol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Phenylamino)thiazol-4-yl]ethanamine
- 2-(2-Benzyl-4-thiazolyl)ethanamine
- 2-(2-Benzhydrylthiazol-4-yl)ethanamine
- 2-(1-Piperazinyl)benzothiazole
- 2-(Hexahydro-1H-1,4-diazepin-1-yl)benzothiazole
Uniqueness
(2-Phenylamino-thiazol-4-yl)-methanol stands out due to its unique combination of a phenylamino group and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(2-anilino-1,3-thiazol-4-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c13-6-9-7-14-10(12-9)11-8-4-2-1-3-5-8/h1-5,7,13H,6H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRHDSFEFPGMSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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